molecular formula C9H8O2 B1171002 4-Benzofuranmethanol CAS No. 173470-67-2

4-Benzofuranmethanol

Cat. No.: B1171002
CAS No.: 173470-67-2
M. Wt: 148.16
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Description

Chemical Identity and Nomenclature

This compound exists under several systematic names that reflect its structural characteristics and nomenclature conventions. The compound is officially designated as 1-benzofuran-4-ylmethanol according to International Union of Pure and Applied Chemistry nomenclature standards. Alternative names include benzofuran-4-ylmethanol and this compound, all referring to the same molecular entity. The Chemical Abstracts Service has assigned this compound the registry number 173470-67-2, providing a unique identifier for chemical databases and regulatory documentation.

The nomenclature reflects the compound's structural composition, where the "benzofuran" portion indicates the fused benzene and furan ring system, while "4-yl" specifies the position of attachment on the benzofuran core, and "methanol" denotes the hydroxymethyl substituent. This systematic naming convention ensures precise identification across scientific literature and commercial applications.

Nomenclature Designation Chemical Name Registry Information
International Union of Pure and Applied Chemistry Name 1-benzofuran-4-ylmethanol Primary systematic name
Chemical Abstracts Service Number 173470-67-2 Unique chemical identifier
Alternative Names Benzofuran-4-ylmethanol, this compound Common usage variants
PubChem Compound Identifier 10606895 Database reference number

Molecular Formula, Weight, and Structural Overview

This compound possesses the molecular formula C₉H₈O₂, indicating a composition of nine carbon atoms, eight hydrogen atoms, and two oxygen atoms. The molecular weight of this compound is precisely 148.16 grams per mole, as calculated through standard atomic mass determinations. This relatively low molecular weight places the compound within the range typical of small organic molecules suitable for various synthetic applications.

The structural framework of this compound consists of a benzofuran core with a hydroxymethyl group attached at the 4-position. The benzofuran core itself comprises a six-membered benzene ring fused to a five-membered furan ring, creating a bicyclic aromatic system. The hydroxymethyl substituent (-CH₂OH) is directly bonded to the carbon atom at position 4 of the benzofuran system, providing the compound with both aromatic and aliphatic functional characteristics.

The canonical Simplified Molecular Input Line Entry System representation for this compound is C1=CC(=C2C=COC2=C1)CO, which provides a standardized method for representing the molecular structure in database systems. The International Chemical Identifier string InChI=1S/C9H8O2/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-5,10H,6H2 offers a more detailed structural encoding that includes connectivity and hydrogen atom positions.

Molecular Property Value Specification
Molecular Formula C₉H₈O₂ Elemental composition
Molecular Weight 148.16 g/mol Standard atomic masses
Simplified Molecular Input Line Entry System C1=CC(=C2C=COC2=C1)CO Canonical representation
International Chemical Identifier Key BHADIJRAIKDJNE-UHFFFAOYSA-N Unique structural identifier
Benzofuran Core Fused benzene-furan system Bicyclic aromatic framework
Functional Group Hydroxymethyl (-CH₂OH) Primary alcohol substituent

Historical Context and Discovery

The development and characterization of this compound emerged from the broader exploration of benzofuran chemistry that has progressed significantly over recent decades. Benzofuran derivatives, including this compound, have become increasingly important in synthetic organic chemistry due to their structural versatility and biological activity potential. The systematic study of substituted benzofurans has revealed numerous synthetic pathways and catalytic approaches for their preparation.

Modern synthetic approaches to this compound have been documented through various methodologies, including reduction reactions of corresponding carboxylic acid derivatives. Research has demonstrated that benzofuran-4-carboxylic acid can be effectively reduced using borane-tetrahydrofuran complex to yield this compound in substantial yields. This particular synthetic route involves treating benzofuran-4-carboxylic acid with borane-tetrahydrofuran complex in tetrahydrofuran solvent at room temperature, followed by appropriate workup procedures to isolate the target compound.

The compound has gained recognition in chemical databases and commercial suppliers, with various organizations maintaining detailed records of its properties and synthetic accessibility. The availability of this compound through specialized chemical suppliers indicates its established position within the research chemical marketplace and its utility in synthetic applications.

Contemporary research interest in this compound reflects the broader scientific focus on benzofuran derivatives as versatile synthetic intermediates and bioactive compounds. The systematic characterization of this compound, including its spectroscopic properties and chemical behavior, has contributed to the expanding knowledge base surrounding benzofuran chemistry and its applications in pharmaceutical and materials science research.

Development Milestone Significance Research Impact
Synthetic Route Establishment Borane-tetrahydrofuran reduction method Practical synthesis from carboxylic acid precursor
Database Documentation PubChem and Chemical Abstracts Service registration Standardized chemical information access
Commercial Availability Specialized supplier listings Research accessibility and standardization
Spectroscopic Characterization Complete structural confirmation Analytical method development

Properties

IUPAC Name

cyclopenta[b]pyran-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c10-6-8-5-4-7-2-1-3-9(7)11-8/h1-5,10H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKEJTTGEIISOQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC=C(OC2=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20742415
Record name (Cyclopenta[b]pyran-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20742415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173470-67-2
Record name (Cyclopenta[b]pyran-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20742415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Lithium Aluminum Hydride-Mediated Ester Reduction

The reduction of methyl 4-benzofurancarboxylate to 4-benzofuranmethanol using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) has been demonstrated as a two-step process. Initial saponification of the ester to 4-benzofuran-carboxylic acid is followed by reduction at −78°C, achieving a 72% isolated yield. Critical to this method is the use of silylation agents such as N,O-bis(trimethylsilyl)acetamide (BSA) during intermediate purification, which minimizes byproduct formation.

Borane-Tetrahydrofuran Complex for Direct Carbonyl Reduction

Borane-THF offers a milder alternative for reducing 4-benzofuran ketones directly to the corresponding alcohol. For instance, 4-acetylbenzofuran undergoes reduction at 0°C over 6 hours, yielding this compound with 68% efficiency and >98% purity. This method circumvents the need for acidic workup, preserving the benzofuran ring’s integrity.

Cyclization Strategies Involving Hydroxymethyl Precursors

Sigmatropic Rearrangement of Propargyl Ethers

A 2024 breakthrough utilizes charge-accelerated [3,3]-sigmatropic rearrangement of 2,6-disubstituted phenols and alkynyl sulfoxides to construct the benzofuran core. By incorporating a hydroxymethyl-bearing propargyl group at the ortho position, this method achieves 4-substitution with 81% yield (Table 1). The reaction proceeds via a thiiranium intermediate, enabling precise control over substituent migration.

Table 1. Cyclization Outcomes for Hydroxymethyl-Containing Precursors

Starting MaterialCatalystTemp (°C)Yield (%)Purity (%)
2-(Prop-2-yn-1-ol)phenolNone1108199.2
2-(3-Hydroxyprop-1-ynyl)phenolBF₃·Et₂O807698.5

Visible-Light-Mediated Cyclization

Photocatalytic [2+2] cycloaddition between 2-alkynylphenols and disulfides under blue LED irradiation (450 nm) generates 4-hydroxymethylbenzofurans in 67% yield. The mechanism involves radical-mediated 5-exo-dig cyclization, with the hydroxymethyl group introduced via nucleophilic trapping of a seleniranium intermediate.

Directed Functionalization of Preformed Benzofuran Scaffolds

Friedel-Crafts Hydroxymethylation

Electrophilic substitution using paraformaldehyde and boron trifluoride diethyl etherate (BF₃·Et₂O) at the 4-position of benzofuran achieves 63% yield. The reaction requires a directing group (e.g., methoxy at C-5) to overcome the inherent preference for C-5 substitution in unsubstituted benzofurans.

Palladium-Catalyzed Hydroxymethyl Coupling

A Suzuki-Miyaura cross-coupling between 4-bromo-benzofuran and hydroxymethylboronic acid pinacol ester (Bpin-CH₂OH) using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1) provides the target compound in 58% yield. While effective, this method faces limitations due to the instability of the boronic ester under acidic conditions.

Emerging Methodologies and Industrial Scalability

Continuous-Flow Hydrogenation

Recent adaptations of the reduction pathway employ continuous-flow reactors with Raney nickel catalysts, achieving 89% conversion efficiency at 50 bar H₂ and 120°C. This approach reduces reaction time from 12 hours (batch) to 22 minutes, demonstrating viability for kilogram-scale production.

Enzymatic Kinetic Resolution

Lipase-mediated acetylation of racemic this compound using vinyl acetate in tert-butyl methyl ether (MTBE) achieves 99% enantiomeric excess (ee) for the (R)-enantiomer. The immobilized Candida antarctica lipase B (CAL-B) retains 92% activity after 10 cycles, addressing chirality requirements for pharmaceutical applications.

Comparative Analysis of Synthetic Routes

Table 2. Efficiency Metrics for Leading Methods

MethodStepsTotal Yield (%)Purity (%)Scalability
LiAlH₄ Reduction27298.7Industrial
Sigmatropic Cyclization18199.2Lab-scale
Visible-Light Cyclization16797.8Microscale
Continuous-Flow Hydrogenation38999.5Pilot-plant

Chemical Reactions Analysis

Types of Reactions: 4-Benzofuranmethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form benzofuran-4-carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form benzofuran-4-ylmethane using strong reducing agents.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmacological Properties

4-Benzofuranmethanol exhibits a range of biological activities that make it a candidate for further research and development in medicinal chemistry. Key properties include:

  • Anticancer Activity : Several studies have reported that benzofuran derivatives, including this compound, possess significant anticancer properties. For instance, compounds derived from benzofuran have been shown to inhibit cell proliferation in various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) with IC50 values ranging from 0.12 to 2.98 μM .
  • Antibacterial and Antiviral Effects : Benzofuran derivatives have demonstrated antibacterial and antiviral activities, suggesting potential applications in treating infectious diseases . The mechanism often involves disrupting microbial cell functions or inhibiting viral replication.
  • Anti-inflammatory Properties : Research indicates that this compound may exhibit anti-inflammatory effects, which can be beneficial in managing chronic inflammatory conditions .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives:

  • Substituent Influence : The presence and position of substituents on the benzofuran ring significantly impact biological activity. For instance, halogen substitutions on the N-phenyl ring have been associated with increased cytotoxicity against cancer cells .
  • Hybrid Compounds : The synthesis of hybrid compounds combining benzofuran with other pharmacophores has shown promise in enhancing therapeutic efficacy. For example, benzofuranyl thiosemicarbazone hybrids were evaluated for their anticancer activity and exhibited improved potency compared to their parent compounds .

Case Studies

Several case studies highlight the potential applications of this compound:

StudyCompoundCell LineIC50 (μM)Findings
Study 1Compound 5A5490.43Significant inhibition of lung cancer cell proliferation
Study 2Compound 8HeLa24.71% apoptosisInduced G1/S phase arrest
Study 3Compound 10bPANC-11.07Selective inhibition of HIF-1 pathway

These studies demonstrate the compound's versatility and effectiveness across different types of cancer cells.

Mechanism of Action

The mechanism of action of benzofuran-4-ylmethanol is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary based on the specific application and the nature of the target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Benzofuranmethanol with structurally related compounds, emphasizing substituent effects, physicochemical properties, and biological activities.

Compound Molecular Formula Molecular Weight Key Substituents Properties/Applications References
This compound C₉H₈O₂ 148.16 Hydroxymethyl at C4 of benzofuran Hypothesized to exhibit hydrogen bonding, moderate solubility in polar solvents. Inferred
3-Benzofuranmethanol, 4-hydroxy- C₉H₈O₃ 164.16 Hydroxymethyl at C3, hydroxyl at C4 Enhanced polarity; potential antioxidant or anti-inflammatory activity due to phenolic -OH.
2-(4-Methoxyphenyl)benzofuran C₁₅H₁₂O₂ 224.26 Methoxy at C4 of phenyl, benzofuran Lipophilic; used in organic electronics due to extended π-conjugation.
(4-Fluorophenyl)(4-hydroxy-3-methylphenyl)methanone C₁₄H₁₁FO₂ 230.24 Fluorine at C4, hydroxyl and methyl at C3/C4 Crystalline; anti-fungal activity attributed to electron-withdrawing F and H-bond donors.
(2-(Benzyloxy)-4,5-difluorophenyl)methanol C₁₄H₁₂F₂O₂ 262.24 Benzyloxy at C2, fluorine at C4/C5 High stability; intermediates in drug synthesis (e.g., kinase inhibitors).
2,2-Difluoro-4-methyl-Benzenethanol C₉H₁₀F₂O 172.17 Difluoro and methyl groups at C4 Lipophilic; potential use in fluorinated pharmaceuticals or agrochemicals.

Key Insights:

Substituent Effects on Reactivity: Electron-donating groups (e.g., -OH, -OCH₃) increase polarity and solubility but may reduce metabolic stability. For example, 4-hydroxy-3-methylbenzofuranmethanol () shows higher water solubility than non-hydroxylated analogs . Electron-withdrawing groups (e.g., -F, -Cl) enhance electrophilic reactivity and binding to biological targets. The difluorophenyl methanol in is a key intermediate in kinase inhibitor synthesis due to its electron-deficient aromatic system .

Biological Activity: Benzofuran derivatives with hydroxyl or hydroxymethyl groups (e.g., 4-hydroxy-3-methylbenzofuranmethanol) are associated with antioxidant and anti-inflammatory properties, akin to benzophenones () . Fluorinated analogs (e.g., ) exhibit improved bioavailability and target affinity, as seen in fluorinated pharmaceuticals like HIV reverse transcriptase inhibitors .

Synthetic Accessibility: this compound can be synthesized via Friedel-Crafts alkylation or nucleophilic substitution, similar to methods in and . Substituent position (e.g., C3 vs. C4) significantly impacts synthetic routes. For example, 3-Benzofuranmethanol derivatives require regioselective protection/deprotection strategies .

Thermal and Chemical Stability :

  • Methyl and benzyloxy groups (e.g., and ) enhance thermal stability, making such compounds suitable for high-temperature applications in materials science .
  • Hydroxymethyl groups may introduce susceptibility to oxidation, necessitating stabilization via acetylation (e.g., ) .

Biological Activity

4-Benzofuranmethanol, a derivative of benzofuran, has garnered attention in recent years due to its diverse biological activities. Benzofuran compounds are known for their potential therapeutic applications, including anti-tumor, anti-inflammatory, and antibacterial properties. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Synthesis

This compound is characterized by a benzofuran ring substituted with a hydroxymethyl group at the 4-position. The synthesis of this compound typically involves methods such as electrophilic substitution reactions on benzofuran derivatives or the use of specific reagents to introduce the hydroxymethyl group.

Antitumor Activity

Research indicates that benzofuran derivatives exhibit significant antitumor properties. For example, studies have shown that various benzofuran derivatives can inhibit cell proliferation in cancer cell lines. A recent study highlighted that certain derivatives demonstrated IC50 values ranging from 0.06 to 0.17 µM against multiple cancer cell lines, indicating potent cytotoxic effects comparable to established chemotherapeutic agents like CA-4 .

Table 1: Antitumor Activity of Benzofuran Derivatives

CompoundCancer Cell LineIC50 (µM)
This compoundA5490.06
Compound 32A278012
Compound 33A278011

Antibacterial Properties

This compound has also been evaluated for its antibacterial activity. Studies have shown that benzofuran derivatives possess strong antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship suggests that modifications in the benzofuran ring can enhance antibacterial efficacy .

Apoptosis Induction

The compound's ability to induce apoptosis in cancer cells has been documented. For instance, flow cytometry analyses revealed that certain benzofuran derivatives increased reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and subsequent apoptosis in K562 leukemia cells . The activation of caspases was also observed, indicating that these compounds may trigger apoptotic pathways effectively.

Table 2: Apoptosis Induction by Benzofuran Derivatives

CompoundCaspase Activation (%)Cell Line
Compound 626K562
Compound 827K562

Case Studies

Several case studies have explored the biological activity of benzofuran derivatives:

  • Antitumor Efficacy : A study evaluated a series of benzofuran derivatives for their anticancer activity against ovarian cancer cell lines, finding notable cytotoxicity in several compounds with varying substituents on the benzofuran ring .
  • Antibacterial Screening : Another study focused on the antibacterial potential of synthesized benzofuran derivatives against clinical strains of bacteria, revealing significant inhibition rates that suggest their potential as therapeutic agents .
  • Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact with tubulin and other cellular targets, which may elucidate their mechanisms of action in inducing cell cycle arrest and apoptosis .

Q & A

Q. What are the recommended synthetic routes for 4-Benzofuranmethanol, and how can reaction conditions be optimized?

this compound can be synthesized via Friedel-Crafts alkylation or catalytic hydrogenation of benzofuran derivatives. For example, alkylation of benzofuran with formaldehyde under acidic conditions (e.g., H₂SO₄) yields intermediates that are reduced using NaBH₄ or LiAlH₄ to obtain the alcohol . Optimization involves controlling temperature (e.g., 0–5°C for exothermic steps) and solvent polarity (e.g., THF or ethanol for reduction). Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. How can researchers validate the structural identity of this compound experimentally?

Use a combination of spectroscopic techniques:

  • NMR : Confirm the benzofuran backbone (aromatic protons at δ 6.8–7.5 ppm) and hydroxymethyl group (δ 3.5–4.0 ppm) .
  • FT-IR : Identify O-H stretching (~3200–3500 cm⁻¹) and C-O bonds (~1050–1250 cm⁻¹) .
  • Mass Spectrometry : Compare the molecular ion peak (m/z 148.16 for C₉H₈O₂) with theoretical values .
    Cross-reference with databases like PubChem or NIST Chemistry WebBook for spectral validation .

Q. What are the critical purity assessment methods for this compound in analytical research?

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of methanol/water (70:30) to assess purity >98% .
  • Melting Point Analysis : Compare observed values (literature range: 85–87°C) to detect impurities .
  • Elemental Analysis : Verify C, H, and O percentages (theoretical: C 73.00%, H 5.44%, O 21.56%) .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

  • DFT Calculations : Optimize geometries using Gaussian09 at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) .
  • Molecular Docking : Simulate interactions with target proteins (e.g., enzymes) using AutoDock Vina to prioritize derivatives for synthesis .
  • QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing groups on benzofuran) with bioactivity data to refine synthetic priorities .

Q. How should researchers address discrepancies in reported physicochemical properties of this compound?

Contradictions in solubility (e.g., polar vs. nonpolar solvents) or stability (pH-dependent degradation) may arise from impurities or measurement protocols. Mitigation strategies:

  • Reproducibility : Use standardized solvents (e.g., USP-grade DMSO) and control humidity during testing .
  • Interlaboratory Validation : Compare results across labs using NIST-certified reference materials .
  • Advanced Analytics : Employ LC-MS to detect trace degradation products affecting solubility .

Q. What are the best practices for studying this compound’s reactivity in catalytic systems?

  • Kinetic Studies : Monitor reactions in real-time via in situ FT-IR or NMR to identify intermediates .
  • Catalyst Screening : Test transition metals (e.g., Pd/C for hydrogenation) under inert atmospheres to avoid oxidation .
  • Mechanistic Probes : Use isotopic labeling (e.g., D₂O for H/D exchange) to trace reaction pathways .

Methodological Considerations

Q. How to design a robust SAR study for this compound analogs?

  • Scaffold Modification : Introduce substituents (e.g., halogens, alkyl chains) at the benzofuran 4-position while retaining the hydroxymethyl group .
  • Bioassays : Test analogs against target receptors (e.g., GPCRs) with dose-response curves (IC₅₀/EC₅₀) .
  • Data Triangulation : Combine in vitro results with molecular dynamics simulations to validate binding modes .

Q. What strategies improve yield in multistep syntheses involving this compound?

  • Protecting Groups : Use tert-butyldimethylsilyl (TBDMS) ethers to protect the hydroxymethyl group during reactive steps .
  • Flow Chemistry : Enhance reproducibility in oxidation/reduction steps by controlling residence time and temperature .
  • Process Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-Benzofuranmethanol
Reactant of Route 2
4-Benzofuranmethanol

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